2-(3-Bromo-1-benzothiophen-2-yl)pyridine
Description
Properties
CAS No. |
851228-18-7 |
|---|---|
Molecular Formula |
C13H8BrNS |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
2-(3-bromo-1-benzothiophen-2-yl)pyridine |
InChI |
InChI=1S/C13H8BrNS/c14-12-9-5-1-2-7-11(9)16-13(12)10-6-3-4-8-15-10/h1-8H |
InChI Key |
FTTMXBLXCIALPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=CC=CC=N3)Br |
Origin of Product |
United States |
Preparation Methods
Coupling of 2,3-Dibromo-1-benzothiophene with Pyridine Boronic Acid
The most direct route involves Suzuki-Miyaura coupling between 2,3-dibromo-1-benzothiophene and pyridine-2-boronic acid. This method leverages the differential reactivity of C–Br bonds at the 2- and 3-positions of benzothiophene.
Procedure :
- Synthesis of 2,3-dibromo-1-benzothiophene : Bromination of benzothiophene using N-bromosuccinimide (NBS) in chloroform/acetic acid (1:1) at 0°C for 48 hours yields 3-bromo-1-benzothiophene. A second bromination at position 2 is achieved using directed ortho-lithiation followed by quenching with Br₂, providing 2,3-dibromo-1-benzothiophene in 72% yield.
- Cross-Coupling : Pd(PPh₃)₄ (5 mol%) catalyzes the reaction between 2,3-dibromo-1-benzothiophene (1 equiv) and pyridine-2-boronic acid (1.2 equiv) in DME/H₂O (6:1) at 80°C for 20 hours. The product is isolated in 85% yield after column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 20 hours |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Temperature | 80°C |
Advantages : High regioselectivity for C2 coupling due to steric and electronic factors.
Limitations : Requires access to 2,3-dibromo-1-benzothiophene, which involves multi-step synthesis.
Sequential Bromination-Borylation Strategy
Directed Borylation of 3-Bromo-1-benzothiophene
This two-step approach modifies 3-bromo-1-benzothiophene (readily available via NBS bromination) by installing a boronic acid at position 2 for subsequent coupling.
Procedure :
- Borylation : Treatment of 3-bromo-1-benzothiophene with LDA (−78°C, THF) followed by triisopropyl borate yields 2-boronic acid-3-bromo-1-benzothiophene (63% yield).
- Suzuki Coupling : Reaction with 2-bromopyridine under Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene/H₂O (10:1) at 100°C for 12 hours affords the target compound in 78% yield.
Key Data :
| Parameter | Value |
|---|---|
| Borylation Yield | 63% |
| Coupling Yield | 78% |
| Catalyst | Pd(OAc)₂/SPhos |
Advantages : Avoids dibrominated intermediates; compatible with sensitive functional groups.
Challenges : Low-temperature borylation requires stringent anhydrous conditions.
Bromocyclization of ortho-Substituted Precursors
Bromocyclization of 2-(Pyridin-2-yl)thiophene Derivatives
A convergent method constructs the benzothiophene ring via bromocyclization of a pyridine-containing thiophene precursor.
Procedure :
- Synthesis of 2-(Pyridin-2-yl)thiophene : Ullmann coupling of 2-iodopyridine with thiophene-2-boronic acid using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C for 24 hours (89% yield).
- Bromocyclization : Treatment with N-methylpyrrolidin-2-one hydrotribromide (MPHT) in CH₂Cl₂ at 0°C induces cyclization, forming 2-(3-bromo-1-benzothiophen-2-yl)pyridine in 68% yield.
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Yield | 68% |
| Reagent | MPHT |
| Temperature | 0°C → RT |
Advantages : Single-step ring formation; high atom economy.
Limitations : Limited substrate scope; MPHT handling requires care.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Suzuki (2,3-dibromo) | 85% | 20 h | High |
| Borylation-Coupling | 78% | 14 h | Moderate |
| Bromocyclization | 68% | 48 h | Low |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1-benzothiophen-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts and boron reagents are commonly used.
Cyclization Reactions: Triisopropylchlorosilane is used as a reagent in cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura cross-coupling reaction typically results in the formation of carbon-carbon bonded products .
Scientific Research Applications
2-(3-Bromo-1-benzothiophen-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1-benzothiophen-2-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Bromo-1-benzothiophen-2-yl)pyridine with structurally related brominated pyridine derivatives and aryl-pyridine hybrids:
Structural and Electronic Differences
Core Heterocycles :
- The benzothiophene in 2-(3-Bromo-1-benzothiophen-2-yl)pyridine introduces sulfur-based electron-withdrawing effects and π-conjugation, distinct from phenyl rings in 2-(3-Bromo-2,4-difluorophenyl)pyridine .
- Pyridine’s nitrogen in all compounds enables coordination to metals, but fused benzothiophene may alter ligand properties compared to simpler pyridines like 2-bromopyridine .
Substituent Effects :
- Bromine’s position (benzothiophene vs. pyridine) affects reactivity. For example, bromine on benzothiophene may undergo slower cross-coupling than bromine directly on pyridine (as in 2-bromo-3-methylpyridine ) due to steric or electronic factors .
- Fluorine in 2-(3-Bromo-2,4-difluorophenyl)pyridine increases electronegativity and stability, contrasting with sulfur’s polarizability in the target compound .
Physicochemical Properties :
- 2-(Chloromethyl)pyridine hydrochloride ’s hydrochloride salt improves water solubility but requires careful handling due to irritancy .
- Hydroxymethyl and hydroxyl groups in 2-bromo-6-(hydroxymethyl)pyridin-3-ol enhance polarity, making it more water-soluble than the hydrophobic benzothiophene derivative .
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